molecular formula C11H11NO2 B1605891 5,8-Dimethoxyquinoline CAS No. 58868-41-0

5,8-Dimethoxyquinoline

Cat. No.: B1605891
CAS No.: 58868-41-0
M. Wt: 189.21 g/mol
InChI Key: UCUNHDIRXPEPHS-UHFFFAOYSA-N
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Description

5,8-Dimethoxyquinoline is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with two methoxy groups attached at the 5 and 8 positions . The InChI code for this compound is 1S/C11H11NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3 .

Scientific Research Applications

Photolabile Protecting Groups

5,8-Dimethoxyquinoline and its derivatives have been explored in the context of photolabile protecting groups for carboxylic acids. A study by Fedoryak and Dore (2002) highlighted the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative with greater efficiency than previous photolabile groups. BHQ's improved solubility and low fluorescence make it a valuable tool for caging biological messengers, demonstrating the utility of dimethoxyquinoline derivatives in creating sensitive protecting groups for in vivo applications (Fedoryak & Dore, 2002).

Antifungal Agents

The derivatives of this compound have shown promise as potential antifungal agents. Research by Joaquim et al. (2021) on clioquinol derivatives, related to the 8-hydroxyquinoline framework, revealed compounds with significant activity against fungal infections. These derivatives, specifically modified at the 7-position, have demonstrated efficacy against Candida spp. and dermatophytes, highlighting their potential in treating fungal diseases (Joaquim et al., 2021).

Metal Chelation and Alzheimer's Disease

The this compound structure has also been implicated in metal chelation, particularly in the context of Alzheimer's disease (AD) research. Kenche et al. (2013) investigated mixed ligand Cu2+ complexes of 2-substituted 8-hydroxyquinolines, which include derivatives of this compound. These complexes have shown potential in disaggregating metal-enriched amyloid plaques and reversing AD phenotypes in animal models, indicating the relevance of these compounds in neurodegenerative disease research (Kenche et al., 2013).

Trace Element Preconcentration

In analytical chemistry, the oxidation product of 5,8-dimercaptoquinoline, a compound related to this compound, has been used for the coprecipitation of trace elements from aqueous solutions. Vircavs et al. (1994) demonstrated the effectiveness of 5,8-polyquinolyl polydisulphide in preconcentrating various d-elements, underscoring the utility of dimethoxyquinoline derivatives in enhancing trace element analysis (Vircavs et al., 1994).

Mechanism of Action

The mechanism of action of 5,8-Dimethoxyquinoline is not well-documented in the literature. More research is needed to understand its biological activity and potential applications .

Safety and Hazards

The safety data sheet for 5,8-Dimethoxyquinoline suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . More detailed safety and hazard information should be obtained from the manufacturer or supplier .

Properties

IUPAC Name

5,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUNHDIRXPEPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296464
Record name 5,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58868-41-0
Record name 58868-41-0
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Record name 5,8-dimethoxyquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dimethoxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The 5,8-dimethoxyquinoline scaffold is particularly interesting in developing antimalarial drugs. Research has shown that incorporating this moiety into various molecular frameworks can lead to compounds exhibiting promising activity against the malaria parasite, Plasmodium vinckei. [, , , ]

A: A common approach to synthesizing this compound involves the Friedlander condensation. This method utilizes the reaction of 2-amino-5,8-dimethoxybenzaldehyde (or a derivative) with various ketones or diketones. [, ]

A: The this compound framework can be further functionalized through various reactions. For instance, it can undergo regioselective bromination with N-bromosuccinimide (NBS) to yield 7-bromo-5,8-dimethoxyquinoline. This brominated derivative serves as a key intermediate for introducing structural diversity in drug discovery. [] Additionally, the dimethoxy groups can be oxidized to form the corresponding quinone, a versatile functional group for further derivatization. [, , ]

A: Research on various this compound derivatives suggests that introducing specific substituents at the 2-, 3-, and 4-positions of the quinoline ring system significantly impacts their antimalarial potency and toxicity. For example, incorporating alkoxy groups generally enhances activity, while amino substituents may diminish it. [, , ]

ANone: While specific studies detailing the mechanism of action for all this compound derivatives are limited in the provided research, general mechanisms for antimalarial quinolines often involve interference with the parasite's heme detoxification pathway. This interference prevents the parasite from neutralizing the toxic heme byproduct produced during hemoglobin digestion. [Not directly mentioned in the provided abstracts, but a common mechanism for this class of compounds]

A: Yes, the this compound moiety has proven valuable in synthesizing various bioactive compounds beyond antimalarials. For example, it has been utilized in synthesizing 5,12-dihydroxy-6,11-dioxo-1-azanaphthacenes, a class of compounds with potential anticancer activity. [, ] Additionally, researchers have employed this compound in the total synthesis of complex natural products like kuanoniamine A and 11-hydroxyascididemin, showcasing its versatility in constructing complex molecules. []

A: Researchers employ a combination of analytical techniques for the characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial in determining the structure and confirming the regiochemistry of synthesized compounds. [, ] Elemental analysis provides empirical formulas, and spectroscopic data like Infrared (IR) spectroscopy helps identify functional groups. [, , ]

A: While this compound offers a promising scaffold, challenges may arise during drug development. One potential concern is achieving optimal pharmacological properties, such as solubility, bioavailability, and metabolic stability. [, ] Addressing these challenges may involve further structural modifications or exploring different formulation strategies. [] Additionally, a comprehensive toxicological evaluation is crucial to ensure the safety and efficacy of this compound-based drug candidates. []

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